molecular formula C20H22N4O3S2 B2891802 N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1207046-24-9

N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2891802
CAS No.: 1207046-24-9
M. Wt: 430.54
InChI Key: IPMJVUDCEKFAKW-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that incorporates multiple functional groups, including a benzo[d]oxazole moiety, a piperazine ring, and a thiophene carboxamide

Mechanism of Action

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that benzoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may inhibit the growth of microbes and cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of benzo[d]oxazole-2-thiol: This is achieved by reacting 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide.

    Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the acetyl derivative.

    Piperazine coupling: The acetylated benzo[d]oxazole derivative is reacted with piperazine in the presence of a base such as triethylamine.

    Thioether formation: The resulting product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the benzo[d]oxazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit prostaglandin H2 synthase.

    Biological Studies: The compound’s interaction with various enzymes and receptors makes it a candidate for studying biochemical pathways.

    Pharmaceutical Development: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol derivatives: These compounds share structural similarities and exhibit similar biological activities.

    2-substituted benzoxazole derivatives: These compounds are also known for their anti-inflammatory and antimicrobial properties.

Uniqueness

N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a benzo[d]oxazole moiety with a piperazine ring and a thiophene carboxamide. This unique structure enhances its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

N-[2-[4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c25-18(14-29-20-22-15-4-1-2-5-16(15)27-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-28-17/h1-6,13H,7-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMJVUDCEKFAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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